molecular formula C27H21BrN2O5S B11973283 methyl (2E)-2-{[5-(3-bromophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-2-{[5-(3-bromophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11973283
M. Wt: 565.4 g/mol
InChI Key: KQZUTLDRIFOJFH-HYARGMPZSA-N
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Description

Methyl (2E)-2-{[5-(3-bromophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-{[5-(3-bromophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the furyl and bromophenyl groups: These groups can be introduced via coupling reactions, such as Suzuki or Heck coupling.

    Methoxylation and methylation:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-{[5-(3-bromophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl (2E)-2-{[5-(3-bromophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Signaling pathways or metabolic pathways that are affected by the compound’s action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidines with different substituents. Examples may include:

  • Compounds with different aryl groups.
  • Compounds with different functional groups like hydroxyl or amino groups.

Uniqueness

The uniqueness of methyl (2E)-2-{[5-(3-bromophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific combination of substituents, which may confer unique biological activities or chemical properties.

Properties

Molecular Formula

C27H21BrN2O5S

Molecular Weight

565.4 g/mol

IUPAC Name

methyl (2E)-2-[[5-(3-bromophenyl)furan-2-yl]methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H21BrN2O5S/c1-15-23(26(32)34-3)24(16-7-9-19(33-2)10-8-16)30-25(31)22(36-27(30)29-15)14-20-11-12-21(35-20)17-5-4-6-18(28)13-17/h4-14,24H,1-3H3/b22-14+

InChI Key

KQZUTLDRIFOJFH-HYARGMPZSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)Br)/SC2=N1)C5=CC=C(C=C5)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Br)SC2=N1)C5=CC=C(C=C5)OC)C(=O)OC

Origin of Product

United States

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